molecular formula C6H4ClNO5S B085868 4-Chloro-3-nitrobenzenesulfonic acid CAS No. 121-18-6

4-Chloro-3-nitrobenzenesulfonic acid

Cat. No. B085868
CAS RN: 121-18-6
M. Wt: 237.62 g/mol
InChI Key: RPKWNMFDAOACCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the versatility of chloro-nitrobenzenesulfonic acids as multireactive building blocks in heterocyclic oriented synthesis (HOS). These compounds are pivotal in preparing diverse nitrogenous heterocycles, showcasing the potential utility of 4-Chloro-3-nitrobenzenesulfonic acid in similar synthetic routes (Soňa Křupková et al., 2013).

Molecular Structure Analysis

Research on substituent effects on benzenesulfonic acid highlights the impact of molecular substitutions on the geometric and electronic structure of molecules. For example, the study of 4-CH3C6H4SO3H and 3-NO2C6H4SO3H elucidates how substituents influence molecular geometry, frontier orbitals' energies, and redox properties, providing insight into the structure of 4-Chloro-3-nitrobenzenesulfonic acid (N. Giricheva et al., 2013).

Chemical Reactions and Properties

The preparation of sodium 4-Amino-3-nitro-benzenesulfonate from related compounds demonstrates the reactive nature of chloro-nitrobenzenesulfonic acids under conditions involving sodium hydroxide, indicating the reactivity of 4-Chloro-3-nitrobenzenesulfonic acid in alkaline conditions (J. Rosevear et al., 1982).

Physical Properties Analysis

Studies focusing on the synthesis and characterization of related sulfonate compounds provide valuable information on physical properties such as purity, yield, and stability, which are crucial for understanding the physical characteristics of 4-Chloro-3-nitrobenzenesulfonic acid and its derivatives (Jiang Du-xiao, 2005).

Chemical Properties Analysis

The research into the improvement of the nitration process in related benzenesulfonic acid derivatives highlights the chemical properties and reactions that 4-Chloro-3-nitrobenzenesulfonic acid might undergo. Optimizing reaction conditions such as temperature and reagent quality can enhance yields and product purity, indicating the compound's reactivity and potential for chemical modification (Haiming Li et al., 2015).

Scientific Research Applications

  • Synthesis of Sodium 4-Amino-3-nitro-benzenesulfonate and Related Compounds : 4-Chloro-3-nitrobenzenesulfonic acid is involved in the preparation of sodium 4-amino-3-nitrobenzenesulfonic acid and related compounds, which are important for various chemical syntheses (Rosevear & Wilshire, 1982).

  • Carbonic Anhydrase Inhibitors : It is used in the synthesis of primary sulfonamides, leading to the development of novel [1,4]oxazepine-based carbonic anhydrase inhibitors. These have significant therapeutic implications (Sapegin et al., 2018).

  • Study of Tautomerism and Solvatochromism : The compound plays a role in the investigation of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of β-diketones, contributing to our understanding of chemical bonding and electronic structure (Kuźnik et al., 2012).

  • Synthesis of α-(4-Oxazolyl)amino Esters : It is utilized as a catalyst in the Brønsted acid-catalyzed synthesis of α-(4-oxazolyl)amino esters, contributing to advancements in organic synthesis and pharmaceutical chemistry (Lee et al., 2018).

  • Laser Flash Photolysis Studies : 4-Chloro-3-nitrobenzenesulfonic acid derivatives are used as precursors in the generation of alkoxyl radicals under laser flash photolysis conditions, important for understanding radical reactions in chemistry (Horner et al., 2000).

  • Electrochemical Degradation of Aromatic Amines : It plays a role in the study of electrochemical oxidation of aromatic amines, which is crucial in environmental chemistry and waste treatment processes (Pacheco et al., 2011).

  • Cyanosilylation of Aldehydes Catalyzed by Iron(III) : It is used in the development of iron(III) complexes for catalyzing the cyanosilylation of aldehydes, a reaction important in organic synthesis and industrial chemistry (Gurbanov et al., 2018).

  • Study of Substituent Effect on Geometric and Electronic Structure : Its derivatives are used in the investigation of the substituent effect on the geometric and electronic structure of benzenesulfonic acid, contributing to the field of molecular chemistry (Giricheva et al., 2013).

Safety And Hazards

4-Chloro-3-nitrobenzenesulfonic acid is classified as a skin and severe eye irritant . It decomposes violently at about 200°C . A mixture with sulfuric acid and sulfur trioxide may explode above 150°C . When heated to decomposition, it emits toxic fumes of SOx and NOx .

properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWNMFDAOACCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059519
Record name Benzenesulfonic acid, 4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzenesulfonic acid

CAS RN

121-18-6
Record name 4-Chloro-3-nitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-chloro-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrobenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 4-chloro-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-3-nitrobenzenesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B8TXV456R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrobenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitrobenzenesulfonic acid
Reactant of Route 3
4-Chloro-3-nitrobenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-nitrobenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-nitrobenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-nitrobenzenesulfonic acid

Citations

For This Compound
29
Citations
EL ELIEL, KW NELSON - The Journal of Organic Chemistry, 1955 - ACS Publications
… To this end, 4-chloro-3-nitrobenzenesulfonic acid, its N, N-dimethylamide and its amide (chosen in preference to the less easily accessible N-methylamide) were synthesized and the …
Number of citations: 18 pubs.acs.org
R Morgenstern, G Lundqvist, V Hancock… - Journal of Biological …, 1988 - ASBMB
… Although 4-chloro-3-nitrobenzenesulfonic acid is not a substrate, other uncharged, substituted 4-chloro-3-nitrobenzene derivatives are (see below). The nonenzymatic reactivity of the …
Number of citations: 83 www.jbc.org
WH Scouten, M Dvorak - Annals of the New York Academy of …, 1995 - Wiley Online Library
… ane, 4-amino-2-nitro-pheno1, 4-chloro-3-nitrobenzenesulfonic acid, acetic anhydride, dioxane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethyl formamide, tetrahydrofurane,p-…
Number of citations: 3 nyaspubs.onlinelibrary.wiley.com
E Mosialou, R Morgenstern - Archives of biochemistry and biophysics, 1989 - Elsevier
… that the activity of microsomal glutathione transferase is impaired by the presence of a negative charge on the benzene ring of a CDNB3 analog (4-chloro3-nitrobenzenesulfonic acid) (…
Number of citations: 106 www.sciencedirect.com
J Muzart - ChemistrySelect, 2020 - Wiley Online Library
… For the Cl-substitution of 4-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzenesulfonic acid in MeCN or DMSO, Pérez González and co-workers used 1-(3-aminopropyl)azepan-2-…
MO Püsküllü, S Yıldız, H Göker - Archiv der Pharmazie: An …, 2010 - Wiley Online Library
… 4-Chloro-3-nitrobenzenesulfonic acid 8 A mixture of 4-chloro-3-nitro-benzenesulfonyl chloride (0.5 g, 0.195 mmol) and ethanol (85–90%, 30 mL) was heated under reflux for 1 h. The …
Number of citations: 13 onlinelibrary.wiley.com
MC Alonso, D Barceló - Analytica Chimica Acta, 1999 - Elsevier
… p-chlorobenzenesulfonic acid 4-chlorobenzenesulfonic acid [98–60–2] 192.62 Soluble in water and ethanol 4-chloro-3-nitrobenzenesulfonic acid electroplating electrolyte, DDT …
Number of citations: 83 www.sciencedirect.com
WJ Chen, GF Graminski, RN Armstrong - Biochemistry, 1988 - ACS Publications
… 4-Chloro-3-nitroacetophenone (3), 4-chloro-3nitrobenzaldehyde (4), 4-chloro-3-nitro-1 -(trifluoromethyl)benzene (5), 4-chloro-3-nitrobenzenesulfonic acid (6), and 4-fluoro-3-nitro-1 -(…
Number of citations: 162 pubs.acs.org
RS Gonçalves, PV Abdelnur, VG Santos, RC Simas… - Amino acids, 2011 - Springer
… Commercial DBU, DBN, 4-chloro-3-nitrobenzoic acid, 4-chloro-3-nitrobenzenesulfonic acid, 3-dimethylamino-1-propanol and 3-diethylamino-1-propanol were used without previous …
Number of citations: 17 link.springer.com
HS Freeman, ME Mason, J Lye - Dyes and pigments, 1999 - Elsevier
Monoazo and nitrodiphenylamine disperse dyes containing an oxalanilide photostabilizer have been synthesized and evaluated for lightfastness as potential automotive dyes. The …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.